2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, cyclopropyl, and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse interactions with biological targets .
Preparation Methods
The synthesis of 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step synthetic routes. These routes often start with the preparation of the pyrazole and triazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents or organometallic compounds.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are frequently employed to introduce various substituents
Scientific Research Applications
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in drug discovery .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and pyrazole-containing molecules. Compared to these, 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which confer distinct pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C19H17F3N6S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C19H17F3N6S/c1-9(28-12(10-5-6-10)7-14(25-28)19(20,21)22)16-24-17-15-11-3-2-4-13(11)29-18(15)23-8-27(17)26-16/h7-10H,2-6H2,1H3 |
InChI Key |
RILQZTVFCNUBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCC4)N5C(=CC(=N5)C(F)(F)F)C6CC6 |
Origin of Product |
United States |
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